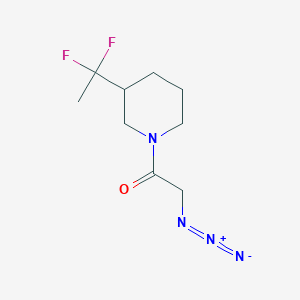

2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Overview

Description

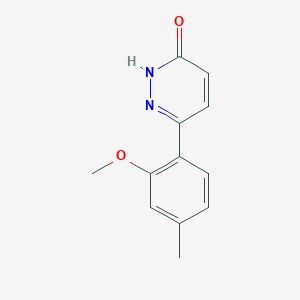

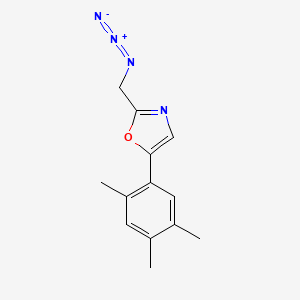

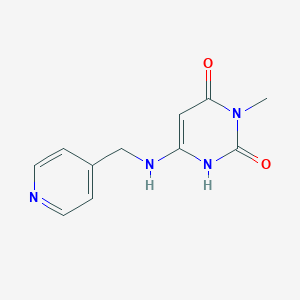

“2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C9H14F2N4O . It is a colorless liquid that is soluble in organic solvents such as acetone and methanol.

Molecular Structure Analysis

The SMILES representation of this compound isCC(C1CCCN(C1)C(=O)CN=[N+]=[N-])(F)F . This indicates that the compound contains a piperidine ring attached to a difluoroethyl group and an azido group.

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds related to "2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" is in the field of corrosion inhibition. Specifically, azido complexes have been shown to possess corrosion inhibition properties on mild steel when treated with acidic solutions. This is evidenced by studies on cadmium(II) Schiff base complexes incorporating azide ligands, which demonstrated significant corrosion protection as confirmed by electrochemical impedance spectroscopy and potentiodynamic polarization. The protective layer formed by these complexes on metal surfaces was further visualized using field emission scanning electron microscopy (FE-SEM) (Das et al., 2017).

Synthesis of Complex Molecules

The synthesis and characterization of complex molecules using "2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" as a starting material or intermediate have been reported. For instance, the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone demonstrated the compound's utility in producing novel molecules with potential biological and pharmacokinetic applications. This synthesis involved click chemistry approaches, highlighting the chemical's versatility in creating structures for further biological study (Govindhan et al., 2017).

Material Science and Engineering

Azido-functionalized compounds play a crucial role in material science and engineering, exemplified by the development of new materials with unique properties. The synthesis of azido-bridged compounds and their applications in creating magnetic and supramolecular materials showcase the diverse utility of these compounds. For example, azido-bridged Co2+ compounds with a flexible coligand demonstrated interesting structural and magnetic properties, useful in the development of advanced materials with specific magnetic behaviors (Li et al., 2008).

Photopolymerization Initiators

Compounds derived from "2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" have been explored as photopolymerization initiators. The study and design of naphthalimide-based photopolymerization initiators, for example, underline the potential of azido-functionalized compounds in initiating polymerization reactions under visible light, offering new avenues for the development of polymers with specific characteristics (Yang et al., 2018).

properties

IUPAC Name |

2-azido-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N4O/c1-9(10,11)7-3-2-4-15(6-7)8(16)5-13-14-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXXRVHJNXRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)

![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)

![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)

![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)

![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)